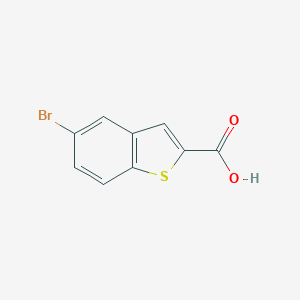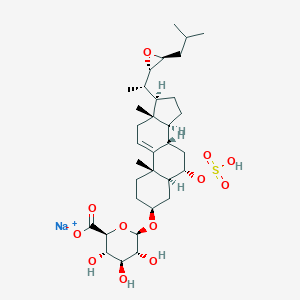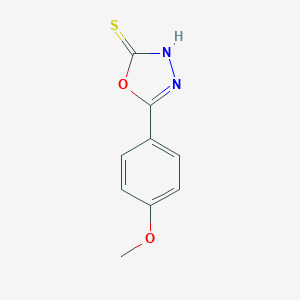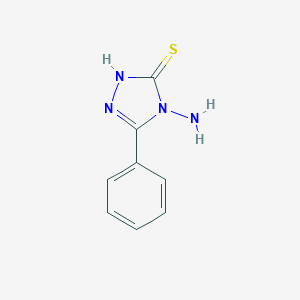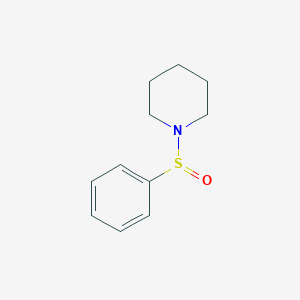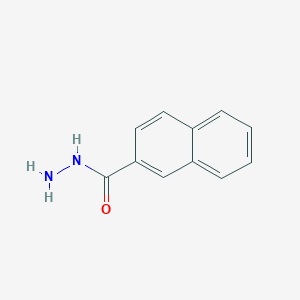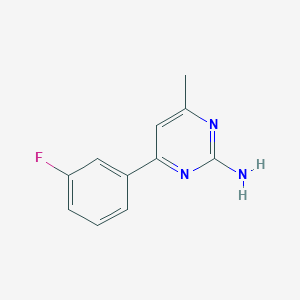![molecular formula C19H15FN4O2S B185728 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-15-9](/img/structure/B185728.png)
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. It is a heterocyclic compound that belongs to the imidazopyridazine class of compounds.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, and it may be useful in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its low yield. The yield of the product is typically around 50%, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione. One area of research is the development of more efficient synthesis methods to increase the yield of the product. Another area of research is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as inflammatory diseases.
Synthesemethoden
The synthesis of 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves the reaction of 2-fluorobenzyl mercaptan with 1-benzyl-5,6-dihydro-4,7-dioxoimidazo[4,5-d]pyridazine in the presence of a base. The reaction proceeds through a substitution reaction, and the resulting product is purified using chromatography techniques. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
3434-15-9 |
|---|---|
Produktname |
1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione |
Molekularformel |
C19H15FN4O2S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26) |
InChI-Schlüssel |
KNPNZGIUDBEIDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4F |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4F |
Andere CAS-Nummern |
3434-15-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



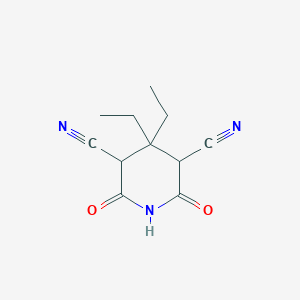
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
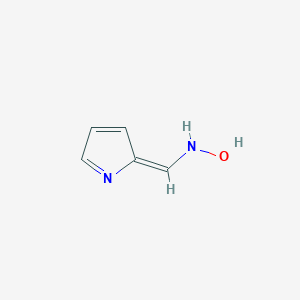
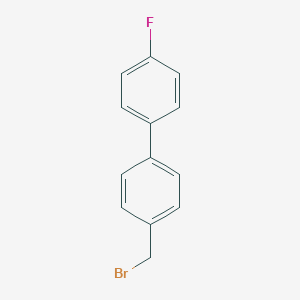

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
